Butamisole

Veterinary Parasitology Anthelmintic Efficacy Equine Nematodes

Researchers requiring a selective probe for nematode nicotinic acetylcholine receptor (nAChR) subtype profiling face a gap in commercially available antagonists. Butamisole fills this void with its unique functional antagonism at the ACR-16 receptor (pIC50=4.9), offering a critical tool for anthelmintic target deconvolution. - Functional antagonist at recombinant C. elegans ACR-16 nAChR with no agonist activity - 97-99% efficacy against Strongylus vulgaris at 2.5-3.75 mg/kg in equine models - Differentiated pharmacology from levamisole/tetramisole prevents cross-reactivity artifacts Supplied with full Certificates of Analysis (CoA) and MSDS, ensuring procurement readiness for academic and industrial research programs.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
CAS No. 54400-59-8
Cat. No. B1214894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamisole
CAS54400-59-8
Synonymsutamisole
butamisole hydrochloride
butamisole hydrochloride, (+-)-isomer
butamisole hydrochloride, (-)-isomer
butamisole, (+-)-isomer
Styquin
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2
InChIInChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1
InChIKeyYWDWYOALXURQPZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butamisole: Imidazothiazole Anthelmintic for Canines


Butamisole is a pharmaceutical anthelmintic belonging to the imidazothiazole class [1]. It is a veterinary drug specifically indicated for the treatment of parasitic nematode infections in dogs, including whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) [2]. The compound is characterized by its molecular formula C15H19N3OS and a molecular weight of 289.40 g/mol [3]. As a nicotinic acetylcholine receptor (nAChR) agonist, its mechanism involves inducing spastic paralysis in susceptible parasites [1].

Nematode infection models (canine, equine)
nAChR antagonist pharmacology studies
Imidazothiazole anthelmintic reference

Butamisole vs. Levamisole/Tetramisole: Substitution Risks


Despite a shared imidazothiazole core, Butamisole is not interchangeable with its analogs Levamisole and Tetramisole due to fundamental differences in molecular pharmacology and species-specific usage. While Levamisole and Tetramisole act as agonists at nematode nicotinic acetylcholine receptors (nAChRs), Butamisole has been demonstrated to function as an antagonist at the recombinant C. elegans ACR-16 nAChR [1]. Furthermore, Butamisole is formulated for and approved for use in dogs [2], whereas Levamisole is widely used in livestock and can cause severe adverse effects in canines, making a substitution potentially dangerous [3]. These distinctions are critical for scientific selection and regulatory compliance.

Mechanism mismatch: Butamisole is an ACR-16 antagonist; levamisole/tetramisole are agonists, which may alter pharmacological profile.
Species safety: Levamisole can cause severe adverse effects in dogs; substitution may not be appropriate for canine studies.
Regulatory approval: Butamisole is approved for canine use only; livestock anthelmintics are not interchangeable.

Butamisole Comparative Efficacy & Pharmacology


Equine Strongylus vulgaris: Efficacy vs. Piperazine-Thiabendazole

In a direct comparative critical test in horses and ponies with naturally acquired infections, Butamisole demonstrated high efficacy against Strongylus vulgaris. At a dose of 2.5 mg/kg, it was 99% effective, and at 3.75 mg/kg, it was 97% effective [1]. The study compared Butamisole's efficiency with that of a commercially available piperazine-thiabendazole combination, establishing its potent activity against this specific strongyle species.

S. vulgaris efficacy vs. combination
Head-to-head
99% at 2.5 mg/kg; 97% at 3.75 mg/kg
Supports S. vulgaris infection research
Direct comparison with piperazine-thiabendazole in equids
Veterinary Parasitology Anthelmintic Efficacy Equine Nematodes

Differential Efficacy: Strongylus vulgaris vs. Parascaris equorum

The efficacy of Butamisole is highly species-dependent. While exhibiting high efficacy against Strongylus vulgaris (99% at 2.5 mg/kg), its activity against Parascaris equorum was moderate (49%) at the same dose [1]. Increasing the dose to 3.75 mg/kg improved efficacy against P. equorum to 94%, but also against S. vulgaris to 97%. Butamisole had limited efficacy against other parasite species.

Species-dependent efficacy
Cross-study
S. vulgaris: 99% (2.5 mg/kg); P. equorum: 49% (2.5 mg/kg)
Narrow spectrum supports targeted S. vulgaris research
Efficacy varies significantly between nematode species
Veterinary Parasitology Species-Specific Efficacy Anthelmintic Spectrum

Nematode ACR-16 Receptor Antagonism

Voltage-clamp electrophysiology on recombinant receptors expressed in Xenopus oocytes revealed a key pharmacological difference. Butamisole showed no agonist activity on the C. elegans ACR-16 receptor. Instead, it acted as an antagonist of acetylcholine responses with a pIC50 of 4.9 [1]. This contrasts with Levamisole, which is a known agonist. Furthermore, Butamisole's antagonist potency (pIC50=4.9) was distinct from the related compound Morantel (pIC50=5.7) on the same receptor.

ACR-16 receptor antagonism
Head-to-head
pIC50 = 4.9 (antagonist); vs Morantel pIC50 = 5.7
Unique antagonist profile for nAChR research
Recombinant C. elegans ACR-16, Xenopus oocytes
Molecular Pharmacology Nicotinic Receptors Mode of Action

Butamisole: Veterinary and Research Applications


Equine Strongylus vulgaris Treatment

Based on direct comparative efficacy data showing 97-99% effectiveness against Strongylus vulgaris [1], Butamisole is a strong candidate for controlling this specific nematode infection in horses and ponies. Its use should be prioritized when S. vulgaris is diagnosed and broad-spectrum activity is not required, given its limited efficacy against other parasite species at the 2.5 mg/kg dose.

Canine Whipworm and Hookworm Infections

Butamisole is specifically indicated for the treatment of infections with whipworms and hookworms in dogs [1]. Its veterinary approval and formulated dosing (0.1 mL/lb body weight of an 11 mg/mL solution) make it a regulatory-compliant and practical option for these canine parasites [2].

Research Tool for Nematode nAChR Antagonism

The unique finding that Butamisole acts as a functional antagonist (pIC50=4.9) at the C. elegans ACR-16 receptor, without agonist activity [1], establishes it as a valuable tool for investigating the role of specific nAChR subtypes in nematode physiology and for characterizing novel anthelmintic targets beyond traditional agonists.

Gel Formulations for Dermal Anthelmintic Delivery

Patents describe the formulation of Butamisole into aqueous, thermally reversible gels for the control of helminths in companion animals [1]. This application scenario may be relevant for researchers exploring alternative routes of administration or topical delivery of anthelmintics.

Application
Selection Property
Validation Focus
Equine S. vulgaris infection research
Reported activity against S. vulgaris
Dose-response confirmation in equids
Canine whipworm/hookworm infection research
Veterinary-approved dosing for dogs
Anthelmintic activity validation in canine models
Nematode nAChR antagonist tool
ACR-16 antagonist profile
Target engagement in nematode physiology
Dermal anthelmintic delivery research
Thermoreversible gel formulation
Topical delivery and stability assessment

Technical Documentation Hub

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35 linked technical documents
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